molecular formula C8H11N3O4 B8783815 2-(6-Methoxy-3-nitro-2-pyridylamino)ethanol CAS No. 94166-59-3

2-(6-Methoxy-3-nitro-2-pyridylamino)ethanol

Cat. No.: B8783815
CAS No.: 94166-59-3
M. Wt: 213.19 g/mol
InChI Key: VEAWFIZYHVCIBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Methoxy-3-nitro-2-pyridylamino)ethanol is a useful research compound. Its molecular formula is C8H11N3O4 and its molecular weight is 213.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

94166-59-3

Molecular Formula

C8H11N3O4

Molecular Weight

213.19 g/mol

IUPAC Name

2-[(6-methoxy-3-nitropyridin-2-yl)amino]ethanol

InChI

InChI=1S/C8H11N3O4/c1-15-7-3-2-6(11(13)14)8(10-7)9-4-5-12/h2-3,12H,4-5H2,1H3,(H,9,10)

InChI Key

VEAWFIZYHVCIBA-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)[N+](=O)[O-])NCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 188.6 g (1 mole) of 2-chloro-6-methoxy-3-nitropyridine with 350 ml of isopropanol, 83.5 g (1.4 mole) of aminoethanol are added drop by drop with cooling while stirring and maintaining a temperature of 25°-30° C. After the addition, the reaction mixture is continued to be stirred for another hour at a maximum of 30° and then 47.5 ml of 50% caustic soda solution are added drop by drop over the course of about 2 hours at a maximum temperature of 30° C. After 6 hours of stirring, 500 ml of water are stirred in and the product is filtered off with suction, is then washed sufficiently with water and is then dried. The compound is obtained in the form of a yellow powder with a melting point of 121°-2° C. and in a yield of 95.5% of theory.
Quantity
188.6 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Name
aminoethanol
Quantity
83.5 g
Type
reactant
Reaction Step One
Quantity
47.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.